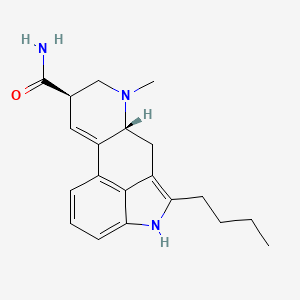

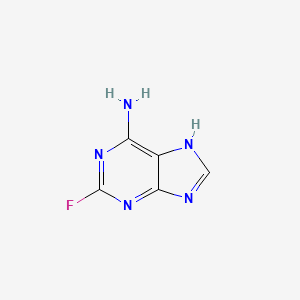

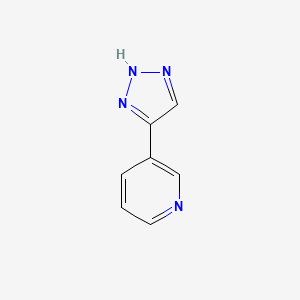

3-(1H-1,2,3-triazol-4-yl)pyridine

Overview

Description

3-(1H-1,2,3-Triazol-4-yl)pyridine is a compound with the CAS Number: 120241-79-4 and a molecular weight of 146.15 . It is a solid substance at room temperature .

Physical And Chemical Properties Analysis

3-(1H-1,2,3-Triazol-4-yl)pyridine is a solid substance at room temperature . It has a molecular weight of 146.15 .Scientific Research Applications

Role in Cancer Research

3-TYP has been identified as an inhibitor of SIRT3, a major mitochondrial NAD+ -dependent deacetylase . SIRT3 plays a crucial role in regulating mitochondrial energy metabolism, including fatty acid oxidation, the Krebs cycle, and the respiratory chain to maintain metabolic homeostasis . The roles of SIRT3 vary in different cancers and have cell- and tumor-type specificity . Therefore, 3-TYP can be used in cancer research to study the role of SIRT3 in various cancers .

Development of Small Molecule Modulators

The critical functions of SIRT3 have renewed interest in the development of small molecule modulators that regulate its activity . 3-TYP, as a selective and effective SIRT3 inhibitor, can be used in the development of these modulators .

Study of Cellular Energy Metabolism

SIRT3 deacetylates and regulates the enzymes involved in regulating mitochondrial energy metabolism . As 3-TYP is an inhibitor of SIRT3, it can be used to study the effects of inhibiting these processes .

Role in Glioblastoma Research

In a study on glioblastoma (GBM), a common primary malignant brain tumor, 3-TYP was used to inhibit SIRT3 . This inhibition partially restored the anti-proliferation and migration effects of atractylon, a bioactive compound, in GBM cells . Therefore, 3-TYP can be used in GBM research to study the role of SIRT3 in the tumorigenesis of GBM .

Use in In Vivo Studies

3-TYP has been used in in vivo studies, specifically in xenograft models, to study the effects of SIRT3 inhibition . This makes 3-TYP a valuable tool in preclinical research .

Role in Oxidative Stress and Apoptosis

3-TYP increases the acetylation level of SOD2 and aggravates oxidative stress and apoptosis . This suggests that 3-TYP can be used in research to study the role of SIRT3 in oxidative stress and apoptosis .

Mechanism of Action

Target of Action

It’s known that many compounds with similar structures interact with various types of receptors, enzymes, and transport proteins . The specific targets of 3-TYP would need to be determined through further experimental studies.

Mode of Action

The mode of action of 3-TYP involves its interaction with its targets. This interaction could involve binding to a receptor, inhibiting an enzyme, or modulating a transport protein The resulting changes from this interaction could involve alterations in cellular signaling, metabolic processes, or transport mechanisms .

Biochemical Pathways

The biochemical pathways affected by 3-TYP would depend on its specific targets and mode of action. Given that many compounds with similar structures interact with various types of receptors, enzymes, and transport proteins, it’s likely that 3-TYP could affect multiple biochemical pathways . These could include pathways involved in signal transduction, metabolism, and transport . The downstream effects of these pathway alterations could involve changes in cellular function, metabolism, and homeostasis .

Pharmacokinetics

These properties are crucial for determining the bioavailability of a drug . Factors such as solubility, permeability, and stability can influence these properties . Further experimental studies would be needed to determine the specific ADME properties of 3-TYP.

Result of Action

The molecular and cellular effects of 3-TYP’s action would depend on its specific targets and mode of action. One study suggests that 3-TYP may have a role in regulating mitochondrial protein acetylation, which could have implications for cellular metabolism and function . .

Action Environment

The action, efficacy, and stability of 3-TYP could be influenced by various environmental factors. These could include the physiological environment within the body, such as pH, temperature, and the presence of other molecules . Additionally, factors such as the route of administration and the formulation of the drug could also influence its action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-(2H-triazol-4-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4/c1-2-6(4-8-3-1)7-5-9-11-10-7/h1-5H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYXFEFOIYPNBFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NNN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1H-1,2,3-triazol-4-yl)pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.